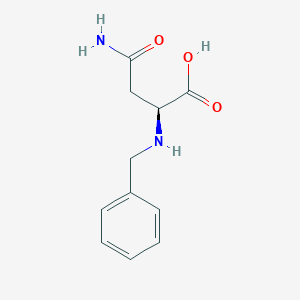

N~2~-Benzyl-L-asparagine

Description

N²-Benzoyl-L-asparagine (CAS 29880-25-9) is a modified amino acid derivative where a benzoyl group (C₆H₅CO-) is attached to the α-amino group of L-asparagine. Its molecular formula is C₁₁H₁₂N₂O₄, with an average molecular mass of 236.227 g/mol and a monoisotopic mass of 236.079707 g/mol . The compound features one defined stereocenter, retaining the L-configuration of the parent asparagine. It is commonly used in peptide synthesis and biochemical research as a protected amino acid intermediate, particularly where selective modification of the α-amino group is required .

Properties

CAS No. |

46741-77-9 |

|---|---|

Molecular Formula |

C11H14N2O3 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

(2S)-4-amino-2-(benzylamino)-4-oxobutanoic acid |

InChI |

InChI=1S/C11H14N2O3/c12-10(14)6-9(11(15)16)13-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H2,12,14)(H,15,16)/t9-/m0/s1 |

InChI Key |

IYPFHQCBXITDFG-VIFPVBQESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@@H](CC(=O)N)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CC(=O)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N~2~-Benzyl-L-asparagine can be synthesized through the reaction of L-asparagine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure high yield and purity . Another method involves the use of benzyl chloroformate as a protecting group for the amino group of L-asparagine, followed by deprotection under acidic conditions .

Industrial Production Methods

Industrial production of N2-Benzyl-L-asparagine often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N~2~-Benzyl-L-asparagine undergoes several types of chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH~4~) in anhydrous ether.

Substitution: Nucleophiles such as sodium azide (NaN~3~) or thiols in the presence of a base.

Major Products Formed

Oxidation: Benzaldehyde, benzoic acid.

Reduction: N2-benzyl-L-aspartic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-Benzyl-L-asparagine has several scientific research applications:

Mechanism of Action

N~2~-Benzyl-L-asparagine exerts its effects through several mechanisms:

Comparison with Similar Compounds

N-Benzoyl-L-Amino Acids

N-Benzoyl derivatives of amino acids share a common benzoylation motif but differ in their side-chain functionalities. Key examples include:

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| N-Benzoyl-L-asparagine | 29880-25-9 | C₁₁H₁₂N₂O₄ | 236.2 | Amide, carboxamide, carboxylic acid |

| N-Benzoyl-L-alanine | 2198-64-3 | C₁₀H₁₁NO₃ | 193.2 | Amide, carboxylic acid |

| N-Benzoyl-L-arginine | 154-92-7 | C₁₃H₁₈N₄O₃ | 278.3 | Amide, guanidine, carboxylic acid |

| N-Benzoyl-L-aspartic acid | 4631-12-3 | C₁₁H₁₁NO₅ | 237.2 | Amide, two carboxylic acids |

Key Observations :

- Solubility: N-Benzoyl-L-asparagine’s carboxamide side chain confers moderate polarity, making it less hydrophobic than N-Benzoyl-L-alanine but more soluble than N-Benzoyl-L-phenylalaninol ().

- Applications : N-Benzoyl-L-aspartic acid is often used in asymmetric synthesis due to its dual carboxylic acid groups, while N-Benzoyl-L-asparagine is favored in peptide modifications requiring carboxamide stability .

Nα-Cbz-L-Asparagine

Nα-Carbobenzyloxy (Cbz)-L-asparagine (CAS 2304-96-3) is another protected derivative, where the α-amino group is shielded by a Cbz group (benzyloxycarbonyl).

| Property | N²-Benzoyl-L-Asparagine | Nα-Cbz-L-Asparagine |

|---|---|---|

| Molecular Formula | C₁₁H₁₂N₂O₄ | C₁₂H₁₄N₂O₅ |

| Molecular Weight | 236.2 g/mol | 266.24 g/mol |

| Protecting Group Stability | Stable under acidic conditions | Labile to hydrogenolysis |

| Common Use | Intermediate in solid-phase peptide synthesis | Temporary protection in solution-phase synthesis |

Research Findings :

- The Cbz group is selectively removed via hydrogenolysis, whereas the benzoyl group requires stronger acidic or basic conditions, making N²-Benzoyl-L-asparagine more stable in multi-step syntheses .

N-Benzoyl-L-Asparaginol

| Property | N²-Benzoyl-L-Asparagine | N-Benzoyl-L-Asparaginol |

|---|---|---|

| Molecular Formula | C₁₁H₁₂N₂O₄ | C₁₁H₁₄N₂O₃ |

| Molecular Weight | 236.2 g/mol | 222.2 g/mol |

| Functional Groups | Carboxylic acid, amide | Alcohol, amide |

| Applications | Peptide synthesis | Chiral building blocks |

Structural Impact :

- The alcohol group in asparaginol reduces polarity, enhancing lipid membrane permeability in drug design applications .

N²-Benzyl-N,N-Diethyl-DL-Asparagine

This derivative (CAS 25800-54-8) features a benzyl group on the α-amino group and diethyl substituents on the carboxamide nitrogen.

| Property | N²-Benzoyl-L-Asparagine | N²-Benzyl-N,N-Diethyl-DL-Asparagine |

|---|---|---|

| Molecular Formula | C₁₁H₁₂N₂O₄ | C₁₅H₂₂N₂O₃ |

| Molecular Weight | 236.2 g/mol | 278.3 g/mol |

| Stereochemistry | L-configuration | Racemic (DL) mixture |

| Applications | Biochemical research | Surfactant or ionic liquid precursor |

Functional Differences :

- The diethyl groups increase hydrophobicity, making this compound unsuitable for aqueous-phase reactions but useful in non-polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.